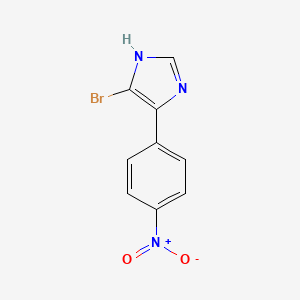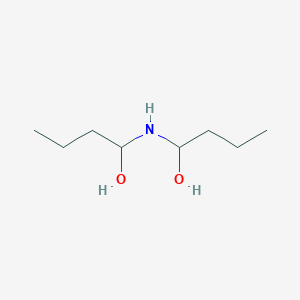
9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleic acids. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and isopropoxyphenyl compounds. The key steps in the synthesis may include:
Nucleophilic substitution: Introduction of the benzyl group through a nucleophilic substitution reaction.
Halogenation: Chlorination of the purine ring.
Amidation: Formation of the amine linkage with the isopropoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or isopropoxyphenyl groups.
Reduction: Reduction reactions could target the chlorinated purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated site or the amine group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various substituted purines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, particularly in targeting purine-related pathways.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids. The molecular targets might include:
Enzymes: Inhibition or activation of purine-metabolizing enzymes.
Receptors: Binding to purinergic receptors.
Pathways: Modulation of signaling pathways involving purines.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropoxyphenyl group.
2-Chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine: Lacks the benzyl group.
9-Benzyl-9H-purin-6-amine: Lacks both the chloro and isopropoxyphenyl groups.
Uniqueness
The unique combination of functional groups in 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds. This uniqueness could be leveraged in designing targeted therapies or specialized industrial applications.
Properties
CAS No. |
125802-47-3 |
|---|---|
Molecular Formula |
C21H20ClN5O |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N-(4-propan-2-yloxyphenyl)purin-6-amine |
InChI |
InChI=1S/C21H20ClN5O/c1-14(2)28-17-10-8-16(9-11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) |
InChI Key |
OVWFBOCGLDRWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


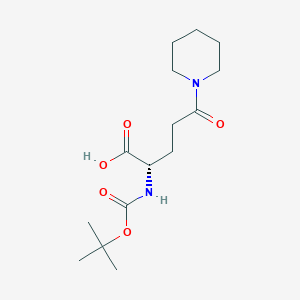
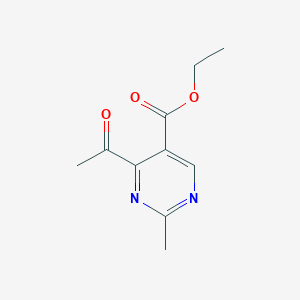


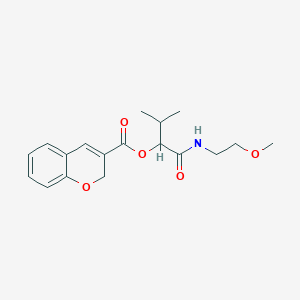
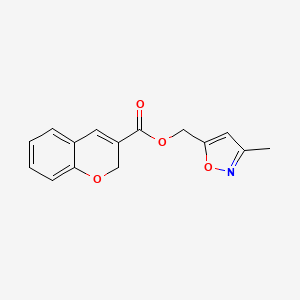
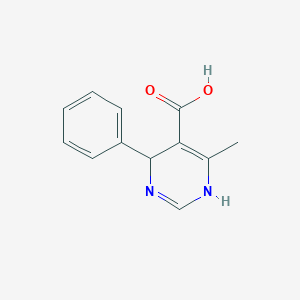
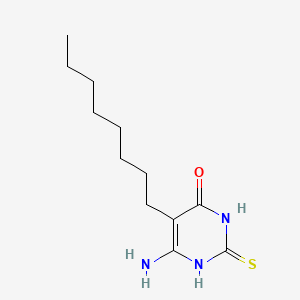

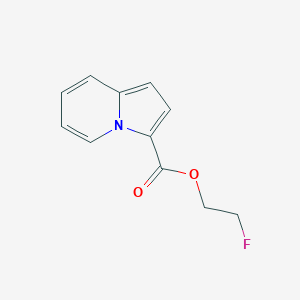
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)

